molecular formula C19H20Cl2N2O3 B3459393 3-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-ethoxybenzamide

3-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-ethoxybenzamide

Cat. No. B3459393
M. Wt: 395.3 g/mol
InChI Key: OQZQKPHILMQQFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-ethoxybenzamide is a chemical compound that has gained significant attention in scientific research. It is a member of the benzamide family and is commonly referred to as the CEP compound. The compound has shown potential as a therapeutic agent in various preclinical studies.

Mechanism of Action

The exact mechanism of action of 3-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-ethoxybenzamide is not fully understood. However, it has been suggested that the compound acts as an inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP plays a key role in DNA repair and cell survival. Inhibition of PARP has been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.
Biochemical and Physiological Effects:
The CEP compound has been shown to have various biochemical and physiological effects. In preclinical studies, it has been shown to reduce inflammation and pain. It has also been shown to have anti-tumor effects in various cancer models. Additionally, it has been shown to have neuroprotective effects in models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-ethoxybenzamide in lab experiments is its potential therapeutic effects in various disease models. Additionally, the compound has shown low toxicity in preclinical studies. However, one limitation is the lack of understanding of the exact mechanism of action, which may hinder further development of the compound as a therapeutic agent.

Future Directions

There are several future directions for research on 3-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-ethoxybenzamide. One direction is to further investigate the mechanism of action and identify potential molecular targets of the compound. Another direction is to study the compound's potential use in combination with chemotherapy and radiotherapy in cancer treatment. Additionally, further studies are needed to determine the safety and efficacy of the compound in humans. Finally, the potential use of the compound as a radioprotective agent should also be explored.
Conclusion:
In conclusion, 3-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-ethoxybenzamide is a promising compound that has shown potential as a therapeutic agent in various preclinical studies. The compound's anti-inflammatory, analgesic, anti-tumor, and neuroprotective properties make it a promising candidate for further research. However, further studies are needed to fully understand the compound's mechanism of action and potential therapeutic applications.

Scientific Research Applications

The CEP compound has been studied for its potential therapeutic effects in various preclinical models. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. The compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it has been shown to have potential as a radioprotective agent.

properties

IUPAC Name

3-chloro-N-(3-chloro-4-morpholin-4-ylphenyl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O3/c1-2-26-18-6-3-13(11-16(18)21)19(24)22-14-4-5-17(15(20)12-14)23-7-9-25-10-8-23/h3-6,11-12H,2,7-10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZQKPHILMQQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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